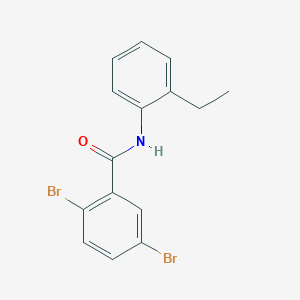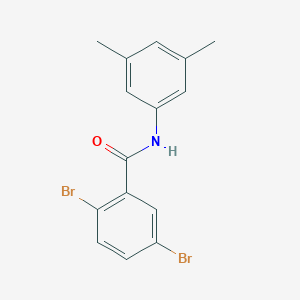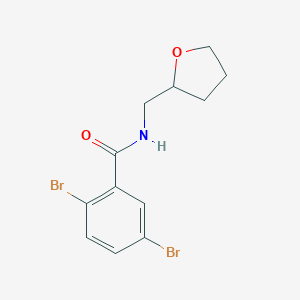![molecular formula C18H18ClNO4 B309153 Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B309153.png)
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate, also known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is often used as a reagent in biochemical experiments. PCMB has been shown to have a variety of effects on biological systems, including inhibiting enzymes and modulating protein structure. In
Wirkmechanismus
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate's mechanism of action is primarily through its ability to react with cysteine residues in proteins. This reaction forms disulfide bonds, which can alter the structure and function of the protein. Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate can also inhibit enzymes by reacting with active site residues or by disrupting the enzyme's structure.
Biochemical and physiological effects:
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes. Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has also been shown to modulate the activity of ion channels, which can affect neurotransmitter release and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for use in lab experiments. It is stable and easy to use, and it has a high affinity for cysteine residues in proteins. However, Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate can also be toxic to cells at high concentrations, and its effects on protein structure can be difficult to predict.
Zukünftige Richtungen
There are several future directions for research involving Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. Another area of research is the use of Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate as a tool for studying protein structure and function. Additionally, the potential use of Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate in cancer therapy warrants further investigation.
Synthesemethoden
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with propyl alcohol and hydrochloric acid to yield Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein structure modulation. It has been shown to inhibit several enzymes, including cysteine proteases and phospholipases. Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate has also been used to modify the structure of proteins, specifically by reacting with cysteine residues to form disulfide bonds.
Eigenschaften
Produktname |
Propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate |
|---|---|
Molekularformel |
C18H18ClNO4 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
propyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)13-6-9-15(19)16(11-13)20-17(21)12-4-7-14(23-2)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
WNOJXOGUMGHDSX-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)







![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
